molecular formula C20H24O6 B1251379 Chaetoquadrin A

Chaetoquadrin A

Cat. No. B1251379
M. Wt: 360.4 g/mol
InChI Key: MHQCFVVDBXCFCK-UVIPZXLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetoquadrin A is a natural product found in Collariella quadrangulata with data available.

Scientific Research Applications

Total Synthesis and Structure Verification

  • Total Synthesis of Chaetoquadrins A-C : Chaetoquadrins A-C have been successfully synthesized. Key steps included an aromatic Claisen rearrangement, asymmetric boron aldol reaction, and acid-mediated spiroketalization. This synthesis helped confirm the structures of these natural products (Kim et al., 2013).

Monoamine Oxidase Inhibitory Activity

  • Monoamine Oxidase (MAO) Inhibitory Activity : Chaetoquadrin A and its variants have been identified as potent inhibitors of monoamine oxidase, a key enzyme involved in the breakdown of neurotransmitters. This finding is significant for potential applications in neuropsychiatric disorders and drug design (Fujimoto et al., 2003).

Biological Activities and Potential Therapeutic Applications

  • Antifungal and Antioxidant Activities : Chaetoquadrin J, a variant of this compound, has shown antifungal and antioxidant activities. This opens avenues for its use in treating fungal infections and oxidative stress-related conditions (Li et al., 2015).
  • Histone Methyltransferase Inhibition : Chaetocin, related to this compound, has been found to inhibit histone methyltransferase SU(VAR)3-9, which is crucial for gene expression regulation. This has implications in cancer therapy and studying gene repression (Greiner et al., 2005).

Immune Modulation

  • Immunomodulatory Properties : Chaetoglobosin F, structurally related to this compound, exhibits immunomodulatory effects, particularly in dendritic cells. This finding could be significant in autoimmune and inflammatory disease treatment (Hua et al., 2013).

Potential Anticancer Activities

  • Anticancer Potential : Studies have identified the anticancer potential of chaetocin and related compounds through mechanisms like oxidative stress imposition and HIF-1α inhibition. This is particularly relevant in myeloma, leukemia, and solid tumors like melanoma (Isham et al., 2007), (Lee et al., 2011).

properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(2R,3R,4'R,6'S)-4'-hydroxy-5-methoxy-3,6',8-trimethylspiro[3,4-dihydropyrano[2,3-f]chromene-2,2'-oxane]-10-one

InChI

InChI=1S/C20H24O6/c1-10-5-14-16(23-4)8-17-18(15(22)7-11(2)24-17)19(14)26-20(10)9-13(21)6-12(3)25-20/h7-8,10,12-13,21H,5-6,9H2,1-4H3/t10-,12+,13-,20-/m1/s1

InChI Key

MHQCFVVDBXCFCK-UVIPZXLTSA-N

Isomeric SMILES

C[C@H]1C[C@H](C[C@]2(O1)[C@@H](CC3=C(C=C4C(=C3O2)C(=O)C=C(O4)C)OC)C)O

Canonical SMILES

CC1CC(CC2(O1)C(CC3=C(C=C4C(=C3O2)C(=O)C=C(O4)C)OC)C)O

synonyms

chaetoquadrin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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